
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride is an organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride typically involves the reaction of (4-(dimethylamino)phenyl)phosphine with triphenylphosphine in the presence of a suitable halogenating agent, such as phosphorus trichloride or phosphorus tribromide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to ensure consistent product quality.
化学反应分析
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to target specific cellular pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other phosphonium salts.
作用机制
The mechanism by which (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. For example, in biological systems, it may disrupt mitochondrial function, leading to apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- (4-(Dimethylamino)phenyl)diphenylphosphine
- (4-(Dimethylamino)phenyl)phosphonic acid
- (4-(Dimethylamino)benzyl)triphenylphosphonium bromide
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits enhanced stability under various conditions, making it a valuable compound for research and industrial applications.
属性
分子式 |
C26H25ClNP |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
[4-(dimethylamino)phenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H25NP.ClH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RIEUNTPJBSURTK-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


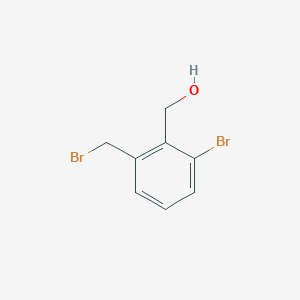
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
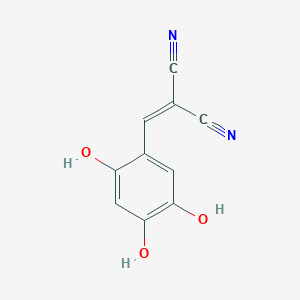
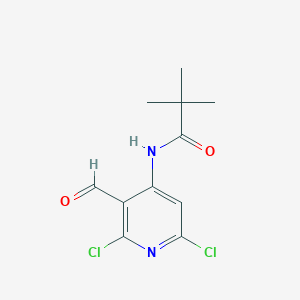
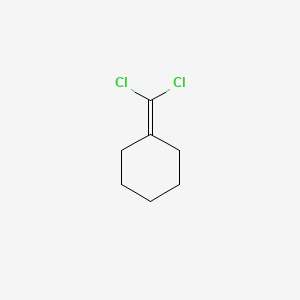

![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
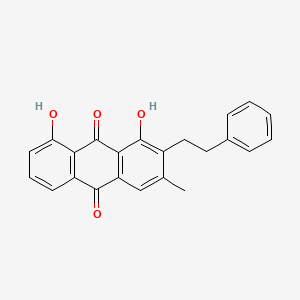
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

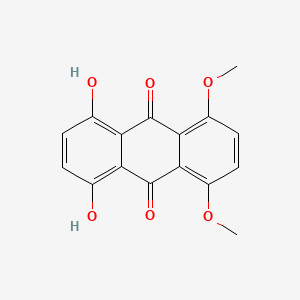


![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
